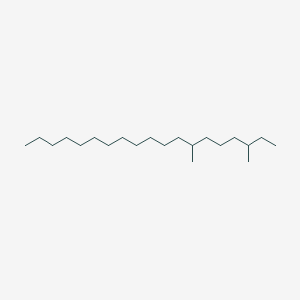
3,7-Dimethylnonadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethylnonadecane is a branched hydrocarbon with the molecular formula C21H44. It is a saturated aliphatic compound, meaning it contains only single bonds between carbon atoms. This compound is known for its role as a sex pheromone in certain insect species, particularly the alfalfa blotch leafminer (Agromyza frontella) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylnonadecane can be achieved through stereoselective methods. One approach involves using ®-(+)-pulegone as a chiral starting material. This method allows for the preparation of chiral aliphatic isoprenoid compounds. The synthetic route places the stereogenic center of pulegone at either C.3 or C.7, enabling the comparison of optical properties of the products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the stereoselective synthesis approach mentioned above could potentially be scaled up for industrial applications, provided that the starting materials and reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethylnonadecane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can lead to the formation of alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.
Reduction: Although alkanes are already in a reduced state, they can participate in hydrogenation reactions under specific conditions.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common for alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or heat.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: No significant change as alkanes are already reduced.
Substitution: Haloalkanes (e.g., chlorinated or brominated derivatives).
Scientific Research Applications
3,7-Dimethylnonadecane has several scientific research applications, including:
Chemistry: Used as a model compound for studying stereoselective synthesis and chiral hydrocarbons.
Biology: Acts as a sex pheromone in the alfalfa blotch leafminer, influencing mating behavior .
Industry: Could be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3,7-Dimethylnonadecane as a sex pheromone involves its interaction with olfactory receptors in the male alfalfa blotch leafminer. The compound binds to specific receptors, triggering a series of molecular events that lead to mating behavior. The exact molecular targets and pathways involved in this process are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyldecane: Another branched hydrocarbon with similar structural features but a shorter carbon chain.
3,7-Dimethylundecane: Similar structure with an additional carbon atom compared to 3,7-Dimethyldecane.
3,7-Dimethyldodecane: Similar structure with two additional carbon atoms compared to 3,7-Dimethyldecane.
Uniqueness
3,7-Dimethylnonadecane is unique due to its specific role as a sex pheromone in the alfalfa blotch leafminer. Its stereoselective synthesis and chiral properties also make it a valuable compound for research in organic chemistry and pheromone studies .
Properties
CAS No. |
113714-57-1 |
|---|---|
Molecular Formula |
C21H44 |
Molecular Weight |
296.6 g/mol |
IUPAC Name |
3,7-dimethylnonadecane |
InChI |
InChI=1S/C21H44/c1-5-7-8-9-10-11-12-13-14-15-17-21(4)19-16-18-20(3)6-2/h20-21H,5-19H2,1-4H3 |
InChI Key |
ZRWWZZPRTCSWHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C)CCCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















